![molecular formula C19H16F2N2O4S B2753866 (4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251615-59-4](/img/structure/B2753866.png)
(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzo[b][1,4]thiazine, which is a type of heterocyclic compound. Heterocyclic compounds are a class of organic compounds that contain a ring structure made up of at least two different elements. In this case, the ring structure contains carbon, nitrogen, and sulfur atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the nature of the functional groups attached to the benzo[b][1,4]thiazine backbone and the presence of the difluorophenyl and morpholino groups .Scientific Research Applications
Synthesis and Structural Exploration
The synthesis of novel chemical entities, including those with morpholine and benzophenone analogues, is a fundamental aspect of chemical research. These compounds are evaluated for their biological activities, such as anti-proliferative effects against various types of cancer cells. For example, morpholine conjugated benzophenone analogues have shown significant antiproliferative activity, highlighting the importance of structural modifications in enhancing biological efficacy (Al‐Ghorbani et al., 2017).
Antioxidant Properties
Compounds with specific structural features, such as those derived from benzophenone, have been studied for their antioxidant properties. The ability to scavenge free radicals and protect against oxidative stress is crucial for potential therapeutic applications. For instance, derivatives of methanone with bromine substitutions have been synthesized and evaluated for their in vitro antioxidant activities, showing that structural modifications can lead to compounds with potent antioxidant power (Çetinkaya et al., 2012).
Anti-cancer and Antiproliferative Activities
The search for novel anti-cancer agents remains a critical area of pharmaceutical research. Compounds containing morpholine and benzothiazine structures have been synthesized and assessed for their antiproliferative activities against cancer cell lines. These studies contribute to understanding the structure-activity relationships necessary for designing more effective cancer therapies. The synthesis and evaluation of such compounds provide insights into their mechanism of action, including potential cell cycle arrest and apoptosis induction in cancer cells (Prasad et al., 2018).
Photoinitiators for Polymerization
In materials science, derivatives of methanone, particularly those with functional groups facilitating UV-cure polymerization, are valuable. These compounds serve as photoinitiators, enabling the polymerization of acrylic mixtures upon UV irradiation. The development of copolymeric systems bearing such functional moieties highlights the interdisciplinary applications of these chemical structures, from pharmaceuticals to advanced materials engineering (Angiolini et al., 1997).
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. Many benzo[b][1,4]thiazine derivatives are biologically active and have been studied for their potential as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents .
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its potential applications. Given the wide range of biological activities exhibited by benzo[b][1,4]thiazine derivatives, this compound could be a promising candidate for further study in various fields, including medicinal chemistry .
Properties
IUPAC Name |
[4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4S/c20-14-6-5-13(11-15(14)21)23-12-18(19(24)22-7-9-27-10-8-22)28(25,26)17-4-2-1-3-16(17)23/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRNIKJMHKVKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2753784.png)
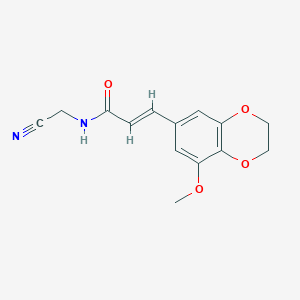
![4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2753786.png)
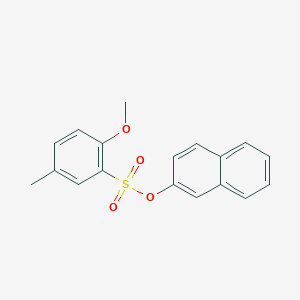
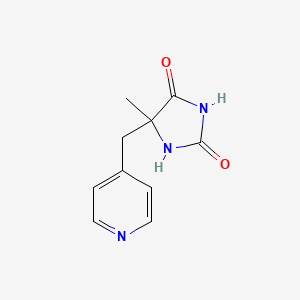
![1-Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-methylpropan-1-ol](/img/structure/B2753790.png)
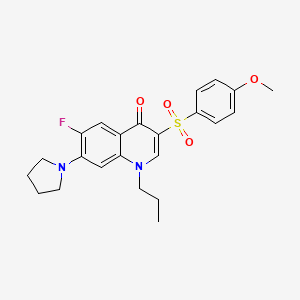



![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione](/img/structure/B2753799.png)
![ethyl 2-{3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate](/img/structure/B2753802.png)
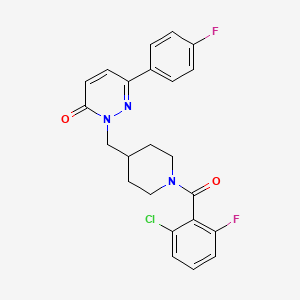
![4-hydroxy-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one](/img/structure/B2753806.png)
